2-O-アリル-3-O-ベンジル-4,6-O-ベンジリデン-α-D-マンノピラノシド メチルエステル

説明

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is a biochemical reagent used primarily in glycobiology research. This compound is a derivative of mannose, a sugar molecule, and is often utilized to study the structure, synthesis, and biological functions of carbohydrates .

科学的研究の応用

Chemical Properties and Structure

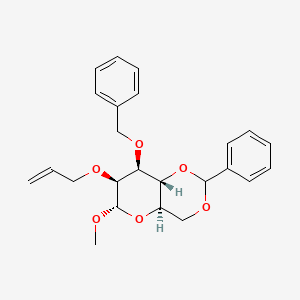

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside has the molecular formula and a molecular weight of 362.4 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity. Its structure can be represented as follows:

Glycobiology

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is utilized in glycobiology as a building block for synthesizing glycosides and glycoproteins. Its structural features allow it to participate in glycosylation reactions, which are crucial for the formation of complex carbohydrates.

Case Study : In a study examining the synthesis of heparan sulfate fragments, this compound was used as a glycosyl donor to create specific oligosaccharides with potential therapeutic applications in cancer treatment .

Medicinal Chemistry

The compound has been investigated for its potential anti-cancer properties. Research indicates that derivatives of this compound can inhibit cell surface sialylation, which is often associated with tumor progression.

Case Study : A recent study demonstrated that analogs of Methyl 2-O-allyl-3-O-benzylidene derivatives effectively reduced sialic acid expression on cancer cells, leading to decreased metastatic potential .

Biochemical Reagents

In proteomics research, Methyl 2-O-allyl-3-O-benzylidene derivatives serve as biochemical reagents for studying protein-glycan interactions. These interactions are critical for understanding various biological processes including cell signaling and immune responses.

Application Example : The compound has been used to probe interactions between glycoproteins and lectins, providing insights into the role of carbohydrates in cellular recognition processes .

作用機序

Target of Action

It’s known that this compound holds immense promise within the biomedical sector .

Mode of Action

Its molecular configuration opens up novel avenues for drug discovery .

Result of Action

It’s suggested that the compound could be beneficial for combating malignant tumors, metabolic disorders like diabetes, and contagious ailments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using benzylidene and benzyl groups to prevent unwanted reactions.

Allylation: The 2-OH group is allylated using allyl bromide in the presence of a base such as sodium hydride.

Benzylation: The 3-OH group is benzylated using benzyl bromide under basic conditions.

Formation of Benzylidene Acetal: The 4,6-OH groups are protected by forming a benzylidene acetal using benzaldehyde and an acid catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography .

化学反応の分析

Types of Reactions

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The benzylidene acetal can be reduced to yield the corresponding diol.

Substitution: The benzyl and allyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

Epoxides: Formed from the oxidation of the allyl group.

Diols: Resulting from the reduction of the benzylidene acetal.

Substituted Derivatives: Various substituted products depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Methyl α-D-mannopyranoside: A simpler derivative of mannose used in similar research applications.

Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside: Another derivative with multiple benzyl groups used for studying carbohydrate chemistry.

Uniqueness

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside is unique due to its specific combination of protective groups, which allows for selective reactions at different positions on the mannose molecule. This makes it a valuable tool for studying complex carbohydrate structures and their biological functions .

生物活性

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS No. 210297-54-4) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 412.48 g/mol

- CAS Number : 210297-54-4

- Synthesis : This compound can be synthesized from α-D-mannopyranoside through various glycosylation reactions involving benzyl and allyl protecting groups .

Biological Activity

Research indicates that Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of mannopyranosides possess antimicrobial properties. For instance, similar glycosides have demonstrated activity against various bacterial strains, suggesting that Methyl 2-O-allyl-3-O-benzylidene derivatives may also exhibit such effects .

Immunomodulatory Effects

The compound has been implicated in immunological studies, where it interacts with various receptors involved in immune response regulation. It has shown potential in modulating the activity of T-cells and influencing cytokine production, which is crucial for immune system functioning .

Glycosylation Selectivity

Research on glycosylation reactions involving this compound indicates that the presence of the benzylidene and allyl groups significantly affects the stereoselectivity of glycosylation reactions. This selectivity is essential for synthesizing other biologically active compounds .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various mannopyranoside derivatives, Methyl 2-O-allyl-3-O-benzylidene-α-D-mannopyranoside was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent .

Case Study: Immunomodulatory Effects

Another study focused on the immunomodulatory potential of this compound revealed that it could enhance the proliferation of T-cells when administered in vitro. The mechanism was linked to the modulation of specific surface receptors on T-cells, leading to increased cytokine release and enhanced immune response .

特性

IUPAC Name |

(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O6/c1-3-14-26-22-21(27-15-17-10-6-4-7-11-17)20-19(29-24(22)25-2)16-28-23(30-20)18-12-8-5-9-13-18/h3-13,19-24H,1,14-16H2,2H3/t19-,20-,21+,22+,23?,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGKDDPSSKUWEG-NBOVQHNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601125649 | |

| Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210297-54-4 | |

| Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210297-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。